
Mercury(1+), bromo-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Mercury(1+), bromo- is a chemical compound consisting of a mercury ion in the +1 oxidation state bonded to a bromine atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Mercury(1+), bromo- can be synthesized through several methods. One common approach involves the reaction of mercury(II) oxide with bromine in the presence of a suitable solvent such as carbon tetrachloride. The reaction proceeds under reflux conditions, and the product is isolated by filtration and distillation .
Industrial Production Methods
Industrial production of Mercury(1+), bromo- typically involves large-scale reactions using similar methods as in the laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Mercury(1+), bromo- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of mercury.
Reduction: It can be reduced to elemental mercury.
Substitution: Mercury(1+), bromo- can participate in substitution reactions where the bromine atom is replaced by other ligands.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or nitric acid.
Reduction: Reducing agents like sodium borohydride or zinc in acidic conditions.
Substitution: Halide exchange reactions using other halogen sources like chlorine or iodine.
Major Products Formed
Oxidation: Higher oxidation state mercury compounds.
Reduction: Elemental mercury.
Substitution: Mercury compounds with different halides.
Wissenschaftliche Forschungsanwendungen
Mercury(1+), bromo- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its interactions with biological molecules and potential use in biochemical assays.
Medicine: Investigated for its potential therapeutic applications and toxicity studies.
Industry: Utilized in the production of other mercury compounds and as a catalyst in various industrial processes
Wirkmechanismus
The mechanism by which Mercury(1+), bromo- exerts its effects involves its interaction with molecular targets such as enzymes and cellular components. The compound can bind to thiol groups in proteins, disrupting their function and leading to cellular toxicity. The pathways involved include oxidative stress and disruption of cellular homeostasis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Mercury(II) bromide: Contains mercury in the +2 oxidation state.
Mercury(I) chloride: Similar structure but with chloride instead of bromine.
Mercury(II) chloride: Another mercury compound with a different oxidation state and halide.
Uniqueness
Mercury(1+), bromo- is unique due to its specific oxidation state and the presence of bromine, which imparts distinct chemical properties and reactivity compared to other mercury compounds .
Eigenschaften
CAS-Nummer |
12313-86-9 |
|---|---|
Molekularformel |
BrHg+ |
Molekulargewicht |
280.50 g/mol |
IUPAC-Name |
bromomercury(1+) |
InChI |
InChI=1S/BrH.Hg/h1H;/q;+2/p-1 |
InChI-Schlüssel |
YVBROGLPRDAOEA-UHFFFAOYSA-M |
Kanonische SMILES |
Br[Hg+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


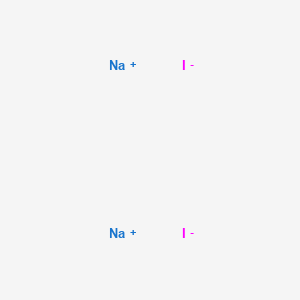

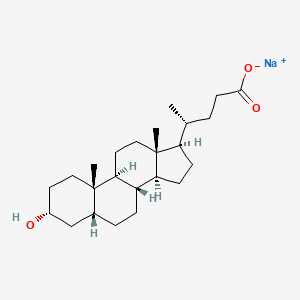
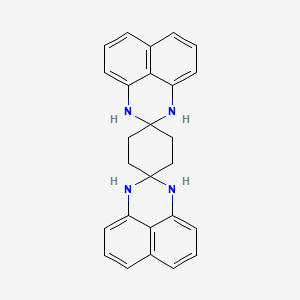
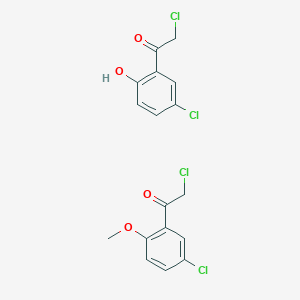
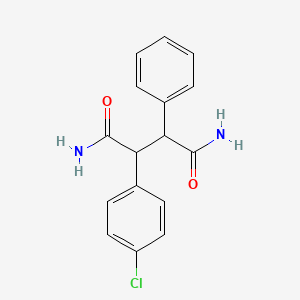

![Dibenzo[d,f][1,2]dioxocin, 5,8-dihydro-5,8-dimethoxy-](/img/structure/B14725913.png)
![formic acid;(1S,2R,4S)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol](/img/structure/B14725919.png)
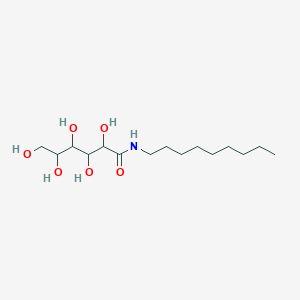
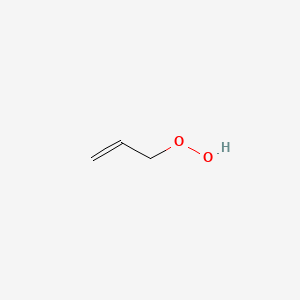

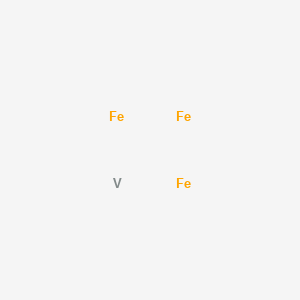
![4,4'-[2-(Pyridin-2-yl)ethene-1,1-diyl]dianiline](/img/structure/B14725946.png)
